Product packaging for 3-Bromo-5-iodo-2-methoxy-6-methylpyridine(Cat. No.:)

3-Bromo-5-iodo-2-methoxy-6-methylpyridine

Cat. No.: B15302605
M. Wt: 327.94 g/mol
InChI Key: XYZKWZKYULTZSM-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-2-methoxy-6-methylpyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted with bromine (position 3), iodine (position 5), methoxy (position 2), and methyl (position 6) groups. This compound’s structural complexity makes it valuable in pharmaceutical and materials chemistry, particularly as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of both bromine and iodine, which serve as distinct leaving groups .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrINO B15302605 3-Bromo-5-iodo-2-methoxy-6-methylpyridine

Properties

Molecular Formula

C7H7BrINO

Molecular Weight

327.94 g/mol

IUPAC Name

3-bromo-5-iodo-2-methoxy-6-methylpyridine

InChI

InChI=1S/C7H7BrINO/c1-4-6(9)3-5(8)7(10-4)11-2/h3H,1-2H3

InChI Key

XYZKWZKYULTZSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)OC)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-2-methoxy-6-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes halogenation reactions where bromine and iodine are introduced to the pyridine ring under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism by which 3-Bromo-5-iodo-2-methoxy-6-methylpyridine exerts its effects involves interactions with specific molecular targets. For instance, in coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds .

Comparison with Similar Compounds

Halogenated Pyridines with Methoxy and Methyl Substituents

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Key Differences Reactivity/Applications
3-Bromo-5-methoxypyridine Br (3), OMe (5) Lacks iodine and methyl groups Intermediate for agrochemicals
3-Bromo-2-methoxy-6-picoline Br (3), OMe (2), CH₃ (6) Lacks iodine; methoxy at position 2 Used in deuterated drug synthesis
5-Bromo-3-iodopyridin-2-yl triflate Br (5), I (3), OTf (2) Triflate group instead of methoxy/methyl Cross-coupling reactions
5-Bromo-6-chloro-3-iodopyridin-2-amine Br (5), Cl (6), I (3), NH₂ (2) Chlorine at position 6; amine at position 2 Potential kinase inhibitor

Key Observations :

  • Halogen Positioning : The target compound’s bromine (position 3) and iodine (position 5) allow orthogonal reactivity in sequential substitution reactions, unlike analogs with halogens in adjacent positions (e.g., 5-Bromo-3-iodopyridin-2-yl triflate) .
  • Steric and Electronic Effects : The methyl group at position 6 enhances steric hindrance, reducing reactivity compared to unmethylated analogs like 3-Bromo-5-methoxypyridine .
  • Deuterated Analogs : Compounds such as 3-Bromo-2-methyl-6-(methoxy-d3)-pyridine demonstrate the role of isotopic labeling in pharmacokinetic studies.

Pharmacological and Industrial Relevance

  • Material Science : The methyl and methoxy groups improve solubility in organic solvents, facilitating use in OLEDs or catalysts .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-iodo-2-methoxy-6-methylpyridine?

The synthesis typically involves sequential halogenation and functionalization of the pyridine ring. A plausible route begins with 2-methoxy-6-methylpyridine, followed by regioselective bromination at position 3 using N-bromosuccinimide (NBS) under radical conditions. Subsequent iodination at position 5 can be achieved via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and quenching with iodine. Metal-catalyzed cross-coupling (e.g., Suzuki or Stille) may introduce additional substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. Methoxy (-OCH3_3) appears as a singlet (~δ 3.9 ppm), while methyl (-CH3_3) resonates near δ 2.5 ppm. Halogens (Br, I) induce deshielding in adjacent protons.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C7_7H6_6BrINO).
  • X-ray Crystallography : Resolves 3D structure; SHELX software refines crystallographic data for bond-length and angle analysis .

Q. How does the compound’s reactivity differ in cross-coupling reactions due to bromine vs. iodine?

Iodine’s larger atomic radius and weaker C–I bond make it more reactive in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Bromine at position 3 may remain inert under mild conditions, enabling sequential functionalization. For example, selective Pd-catalyzed coupling at the iodine site allows modular derivatization .

Advanced Research Questions

Q. What role does this compound play in structure-activity relationship (SAR) studies for enzyme inhibitors?

The pyridine core is a common pharmacophore in CYP450 inhibitors (e.g., CYP1B1). Substituent positions influence binding:

  • Methoxy at C2 enhances electron density, affecting hydrogen bonding.
  • Methyl at C6 increases lipophilicity, improving membrane permeability.
  • Halogens (Br, I) modulate steric bulk and electronic effects at active sites. Comparative assays (e.g., EROD for CYP1B1 inhibition) quantify activity changes when substituents are modified .

Q. What challenges arise in purifying this compound, and how are they addressed?

Common impurities include dihalogenated byproducts and dehalogenated intermediates. Techniques:

  • Flash Chromatography : Gradient elution (hexane:EtOAc) separates halogenated isomers.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC-MS : Monitors trace impurities (<0.5%) for pharmaceutical-grade material .

Q. How do solvent and temperature affect its stability during storage?

The compound is light- and moisture-sensitive. Storage recommendations:

  • Temperature : –20°C under argon to prevent dehalogenation.
  • Solvent : DMSO or anhydrous THF for long-term stability.
  • Decomposition Indicators : Discoloration (yellow→brown) signals iodine loss; periodic NMR checks verify integrity .

Q. Which catalytic systems optimize its use in multi-step syntheses of bioactive molecules?

  • Palladium Catalysts : Pd(PPh3_3)4_4 or XPhos ligands enable Suzuki couplings at iodine.
  • Copper-Mediated Ullmann Reactions : Introduce amines at bromine sites.
  • Microwave-Assisted Synthesis : Reduces reaction time for sequential functionalization (e.g., 30 mins at 120°C vs. 24 hrs conventionally) .

Q. How do computational methods (e.g., molecular docking) guide its application in drug design?

Docking studies (AutoDock Vina, Schrödinger Suite) predict binding modes to targets like kinase domains. The iodine atom’s polarizability enhances van der Waals interactions, while methoxy groups form hydrogen bonds with catalytic residues. MD simulations assess stability of ligand-protein complexes .

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